molecular formula C31H32BrNO4S2 B14789582 N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide

N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide

Cat. No.: B14789582
M. Wt: 626.6 g/mol
InChI Key: IWCQSKKOFRYBKV-UHFFFAOYSA-N
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Description

N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide: is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a bromophenethyl group, a trimethylbenzene core, and a biphenyl moiety with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Bromophenethyl Intermediate: The initial step involves the bromination of phenethylamine to obtain 3-bromophenethylamine.

    Synthesis of the Trimethylbenzene Core: The trimethylbenzene core can be synthesized through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Biphenyl Moiety: The biphenyl moiety with a methylsulfonyl substituent is prepared separately and then coupled with the trimethylbenzene core using a suitable coupling reagent.

    Final Assembly: The final step involves the sulfonamide formation by reacting the bromophenethyl intermediate with the coupled biphenyl-trimethylbenzene compound under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the bromophenethyl group, converting it to a phenethyl group.

    Substitution: The bromine atom in the bromophenethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Phenethyl derivatives.

    Substitution: Azides, thiols, and other substituted phenethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting sulfonamide-sensitive enzymes.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The bromophenethyl and biphenyl moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with a single sulfonamide group.

    N-Phenylbenzenesulfonamide: Contains a phenyl group instead of the bromophenethyl group.

    N-(3-methylphenethyl)benzenesulfonamide: Similar structure but with a methyl group instead of a bromine atom.

Uniqueness

The uniqueness of N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenethyl group enhances its potential for further functionalization, while the biphenyl moiety contributes to its stability and binding properties.

Biological Activity

N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide, commonly referred to as SR9243, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in cancer treatment and metabolic regulation. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of SR9243 is C₃₁H₃₂BrN₄O₄S₂, indicating a complex structure that includes multiple functional groups. These features may contribute to its unique biological activities. The compound contains:

  • Bromophenethyl moiety : This contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Methylsulfonyl group : Enhances solubility and reactivity.
  • Benzenesulfonamide core : A common feature in many biologically active compounds.

SR9243 functions primarily as an Liver X Receptor (LXR) inverse agonist . LXRs are nuclear receptors that regulate lipid metabolism and glucose homeostasis. By inhibiting LXR activity, SR9243 can disrupt metabolic pathways associated with cancer cell proliferation:

  • Cancer Cell Viability : Research indicates that SR9243 reduces viability in various cancer cell lines with IC50 values ranging from 15 to 104 nM without affecting non-malignant cells, suggesting a selective cytotoxicity against cancer cells .
  • Warburg Effect Disruption : The compound suppresses glycolytic and lipogenic gene expression, reducing glycolytic metabolites and lipid production in cancer cells .

Anticancer Properties

SR9243 has shown promising results in inhibiting tumor growth through several mechanisms:

  • Induction of Apoptosis : The compound induces apoptosis in colon cancer xenografts without causing weight loss in animal models, indicating a favorable therapeutic profile .
  • Targeting Metabolic Pathways : By blocking the Warburg effect, SR9243 alters the metabolic landscape of cancer cells, making them less viable .

Comparison with Similar Compounds

A comparative analysis highlights the unique aspects of SR9243 relative to other sulfonamides:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
SulfanilamideSimple sulfonamideAntibacterialFirst sulfanilamide drug
CelecoxibCOX-2 inhibitorAnti-inflammatorySelective COX-2 inhibitor
SR9243Complex sulfonamideAnticancerSelective against cancer cells

Case Studies

Several studies have documented the biological activity of SR9243:

  • Flaveny et al. (2015) : Demonstrated broad anti-tumor activity by targeting the Warburg effect and lipid synthesis pathways in cancer cells .
  • In Vivo Studies : Animal studies indicated effective tumor suppression without significant side effects, highlighting its potential as a therapeutic agent .

Properties

Molecular Formula

C31H32BrNO4S2

Molecular Weight

626.6 g/mol

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[(2-methylsulfonyl-4-phenylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-9-8-12-29(32)19-25)21-28-14-13-27(20-30(28)38(4,34)35)26-10-6-5-7-11-26/h5-14,17-20H,15-16,21H2,1-4H3

InChI Key

IWCQSKKOFRYBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=C(C=C(C=C3)C4=CC=CC=C4)S(=O)(=O)C)C

Origin of Product

United States

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